molecular formula C55H58N5NaO20 B10859753 Coumermycin sodium CAS No. 4575-42-2

Coumermycin sodium

Cat. No.: B10859753
CAS No.: 4575-42-2
M. Wt: 1132.1 g/mol
InChI Key: WTUXHNVTMYDUAM-DHHSFAMCSA-M
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Description

Coumermycin sodium is an aminocoumarin antibiotic derived from the actinomycete Streptomyces rishiriensis. It is known for its potent antibacterial activity, particularly against Gram-positive bacteria. This compound functions by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication .

Preparation Methods

Synthetic Routes and Reaction Conditions

Coumermycin sodium is synthesized through a series of chemical reactions involving the coupling of various intermediates. The primary synthetic route involves the formation of the aminocoumarin core, followed by the attachment of sugar moieties. The reaction conditions typically require controlled temperatures and pH levels to ensure the stability of the intermediates .

Industrial Production Methods

Industrial production of this compound involves fermentation processes using Streptomyces rishiriensis. The fermentation broth is then subjected to extraction and purification steps to isolate the antibiotic. Advanced chromatographic techniques are employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Coumermycin sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to optimize the yield and selectivity .

Major Products Formed

The major products formed from these reactions are various coumermycin derivatives with enhanced or modified antibacterial activities. These derivatives are often evaluated for their efficacy against resistant bacterial strains .

Scientific Research Applications

Coumermycin sodium has a wide range of scientific research applications:

Mechanism of Action

Coumermycin sodium exerts its effects by inhibiting the ATPase activity of the DNA gyrase GyrB subunit. This inhibition prevents the supercoiling of bacterial DNA, thereby blocking DNA replication and transcription. The molecular targets include the ATP-binding site of the GyrB subunit, which is essential for the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual coumarin rings, which enhance its binding affinity to the DNA gyrase enzyme. This structural feature distinguishes it from other aminocoumarins and contributes to its potent antibacterial activity .

Properties

CAS No.

4575-42-2

Molecular Formula

C55H58N5NaO20

Molecular Weight

1132.1 g/mol

IUPAC Name

sodium;3-[[4-[[4-hydroxy-7-[(2R,3R,4S,5R)-3-hydroxy-5-methoxy-6,6-dimethyl-4-(5-methyl-1H-pyrrole-2-carbonyl)oxyoxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-3-methyl-1H-pyrrole-2-carbonyl]amino]-7-[(2R,3R,4S,5R)-3-hydroxy-5-methoxy-6,6-dimethyl-4-(5-methyl-1H-pyrrole-2-carbonyl)oxyoxan-2-yl]oxy-8-methyl-2-oxochromen-4-olate

InChI

InChI=1S/C55H59N5O20.Na/c1-21-12-16-29(57-21)48(67)77-42-38(63)52(79-54(6,7)44(42)71-10)73-31-18-14-26-36(61)34(50(69)75-40(26)24(31)4)59-46(65)28-20-56-33(23(28)3)47(66)60-35-37(62)27-15-19-32(25(5)41(27)76-51(35)70)74-53-39(64)43(45(72-11)55(8,9)80-53)78-49(68)30-17-13-22(2)58-30;/h12-20,38-39,42-45,52-53,56-58,61-64H,1-11H3,(H,59,65)(H,60,66);/q;+1/p-1/t38-,39-,42+,43+,44-,45-,52-,53-;/m1./s1

InChI Key

WTUXHNVTMYDUAM-DHHSFAMCSA-M

Isomeric SMILES

CC1=CC=C(N1)C(=O)O[C@H]2[C@H]([C@@H](OC([C@@H]2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CNC(=C5C)C(=O)NC6=C(C7=C(C(=C(C=C7)O[C@H]8[C@@H]([C@@H]([C@H](C(O8)(C)C)OC)OC(=O)C9=CC=C(N9)C)O)C)OC6=O)[O-])O)C)O.[Na+]

Canonical SMILES

CC1=CC=C(N1)C(=O)OC2C(C(OC(C2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CNC(=C5C)C(=O)NC6=C(C7=C(C(=C(C=C7)OC8C(C(C(C(O8)(C)C)OC)OC(=O)C9=CC=C(N9)C)O)C)OC6=O)[O-])O)C)O.[Na+]

Origin of Product

United States

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